N-(2-thienylmethyl)-4-isopropylbenzamide

Description

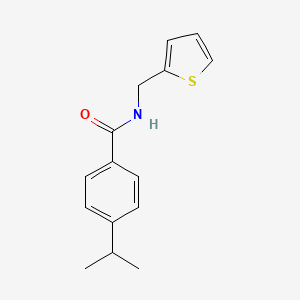

N-(2-Thienylmethyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group linked to a 2-thienylmethyl amine moiety. The 4-isopropylbenzamide core is notable for its hydrophobic and steric effects, which influence binding affinity and metabolic stability in drug design .

Properties

CAS No. |

132992-48-4 |

|---|---|

Molecular Formula |

C15H17NOS |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

4-propan-2-yl-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C15H17NOS/c1-11(2)12-5-7-13(8-6-12)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |

InChI Key |

VOEJUMKFBDYPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Compound 1u demonstrates exceptional potency against malaria parasites, likely due to its hydroxamic acid group and 4-isopropylbenzamide core enhancing HDAC6 binding .

- Adamantyl-substituted analogs (e.g., Amide 1 ) show improved stability, attributed to steric shielding of the amide bond .

Structural and Electronic Comparisons

Key Insights :

- The thienylmethyl group in the target compound may enhance π-π stacking with aromatic enzyme residues compared to bulkier substituents (e.g., adamantyl).

- Hydroxycarbamoyl groups (as in 1u ) improve metal-binding capacity, critical for HDAC inhibition .

Q & A

What are the established synthetic routes for N-(2-thienylmethyl)-4-isopropylbenzamide, and how can reaction conditions be optimized for higher yield?

Basic Research Question

The synthesis typically involves coupling 4-isopropylbenzoic acid with 2-thienylmethylamine. A standard protocol uses carbodiimide-based reagents (e.g., EDCl or HATU) with a coupling agent like HOBt in anhydrous DMF or dichloromethane. For example, EDCl-mediated coupling under nitrogen at 0–25°C for 12–24 hours achieves moderate yields (~60%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Catalyst loading : Increasing HOBt from 1.0 to 1.2 equivalents improves amidation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields >95% purity .

What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

Characterization workflow :

- NMR : 1H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm), isopropyl groups (δ 1.2–1.4 ppm), and thienyl protons (δ 6.3–7.1 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% with tR ~14.8 min) .

- Melting point : Sharp m.p. ~167°C indicates crystallinity .

- Mass spectrometry : ESI-MS (m/z [M+H]+) validates molecular weight.

Data interpretation : Compare spectral data to analogous benzamide derivatives (e.g., absence of carboxylic acid protons confirms successful amidation) .

How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in kinase inhibition assays?

Advanced Research Question

Methodology :

- Analog synthesis : Introduce substituents at the benzamide (e.g., halogens, alkyl groups) or thienyl moiety (e.g., methyl, cyano) .

- Kinase assays : Use recombinant DDR1/DDR2 kinases in ADP-Glo™ assays. Pre-incubate compounds (0.1–100 nM) with kinase and ATP; measure luminescence to calculate IC50 .

- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes to kinase ATP pockets. Prioritize derivatives with improved hydrogen bonding to catalytic lysine residues .

Example : A 4-trifluoromethyl analog showed 9.4 nM IC50 against DDR1, attributed to enhanced hydrophobic interactions .

What methodologies are effective in analyzing the reactivity of this compound under varying chemical conditions, such as sulfurization or oxidation?

Advanced Research Question

Reactivity studies :

- Sulfurization : Heating with elemental sulfur (190°C, 12 hours) forms thiol derivatives (e.g., 3-thioxo-1,2-dithiol-4-yl analogs), albeit in low yields (~15%). Monitor via TLC and characterize products by LC-MS and IR (S=O stretch ~1050 cm⁻¹) .

- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to oxidize thienyl sulfur to sulfoxide. Use 1H NMR to track sulfoxide proton shifts (δ 3.2–3.5 ppm) .

Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields for sulfurization .

How can contradictory data in the literature regarding the biological activity of benzamide derivatives be reconciled through experimental design?

Advanced Research Question

Strategies to address discrepancies :

- Standardize assays : Use identical cell lines (e.g., K562 leukemia cells) and incubation times (48–72 hours) to minimize variability in IC50 values .

- Purity validation : Ensure compounds are ≥98% pure (HPLC) to exclude impurities affecting activity .

- Orthogonal assays : Cross-validate kinase inhibition data with cellular proliferation (MTT assay) and Western blotting (phospho-kinase detection) .

Case study : A reported IC50 discrepancy (0.125 vs. 0.241 nM for similar compounds) was resolved by controlling ATP concentrations (10 μM vs. 100 μM) in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.